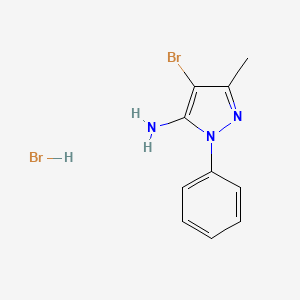

4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide” is a chemical compound with the empirical formula C10H10BrN3 . It has a molecular weight of 252.11 . The compound is part of the halogenated heterocycles group .

Molecular Structure Analysis

The SMILES string representation of the molecule is Cc1nn(c(N)c1Br)-c2ccccc2 . This indicates that the molecule contains a pyrazole ring with a bromine atom and a methyl group at the 4 and 3 positions, respectively, and a phenyl group at the 1 position .

Physical and Chemical Properties Analysis

The compound has a melting point of 103-107 °C . It is classified as combustible solids .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

The compound 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide serves as a precursor in the synthesis of various heterocycles. For instance, it has been used in the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, demonstrating its versatility as a building block in organic synthesis. These heterocyclic compounds have potential pharmacological activities, highlighting the importance of such precursors in medicinal chemistry research (Kamal El‐Dean et al., 2018).

Antibacterial and Antifungal Activities

Research has also focused on synthesizing compounds with antibacterial and antifungal properties using this compound. For example, compounds synthesized from this precursor have been evaluated for their in vitro antibacterial activity against various pathogens, such as Staphylococcus aureus and Escherichia coli, and antifungal activity against fungi like Aspergilus flavus. This indicates the potential of such compounds in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Pundeer et al., 2013).

Synthesis of Pyrazolo[3,4-b]pyridines

The compound has been used in a novel one-pot, four-component synthesis of pyrazolo[3,4-b]pyridines, facilitated by tetrapropylammonium bromide in water. This environmentally friendly synthesis approach not only showcases the compound's utility in creating complex heterocyclic systems but also aligns with the principles of green chemistry by minimizing the use of harmful solvents (Ezzati et al., 2018).

Nonlinear Optical Properties

Studies on compounds derived from this compound have also explored their physical properties, such as nonlinear optical (NLO) behavior. For instance, the synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have provided insights into the NLO properties and molecular stability, contributing to the development of materials with potential applications in optoelectronics (Tamer et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305 + P351 + P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mecanismo De Acción

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrobromide . These factors could include pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

4-bromo-5-methyl-2-phenylpyrazol-3-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3.BrH/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8;/h2-6H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCUPKZOMVOVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)N)C2=CC=CC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)

![6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774880.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)

![5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2774885.png)

![2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2774889.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)

![ethyl 5-(2,5-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)